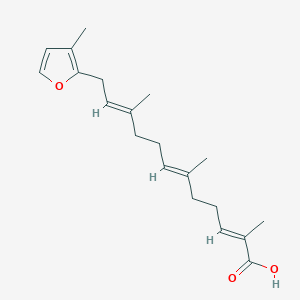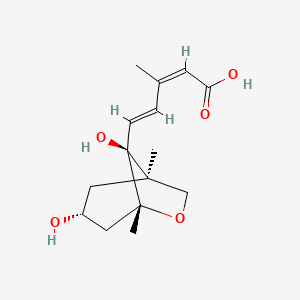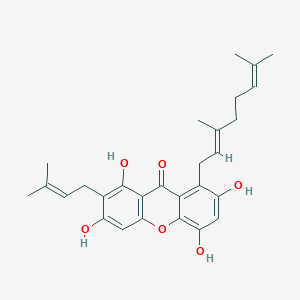
Oxygen-16 atom
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxygen-16 atom is the stable isotope of oxygen with relative atomic mass 15.994914. The most abundant (99.76 atom percent) isotope of naturally occurring oxygen.
Aplicaciones Científicas De Investigación
Bioarchaeology and Palaeoclimate Studies
Oxygen-16 isotopes are instrumental in bioarchaeology, contributing to the understanding of human-environment interactions and socio-cultural decisions. They are used in the reconstruction of palaeoclimate, palaeoseasonality, animal husbandry practices, human and animal mobility, cultural practices like breastfeeding and culinary preparation techniques. These isotopes offer cross-disciplinary insights, linking bioarchaeology with other scientific fields (Pederzani & Britton, 2019).
Triple Oxygen Isotope Research
The relationship between the isotopes 16O, 17O, and 18O provides critical data on reaction paths, temperature, and species involved in various processes. This understanding aids in studying Earth science phenomena, including changes in air oxygen, carbon dioxide, water, and various minerals (Bao, Cao, & Hayles, 2016).
Titanium Implantation Studies
Oxygen-16 resonance scattering is used to study the effects of ion implantation in titanium. This research is crucial in understanding the distribution of oxygen in materials subjected to processes like krypton ion implantation, relevant in material science and engineering (Nsengiyumva et al., 2011).
Isotopic Fractionation and Geochemistry
Oxygen-16 plays a significant role in geochemical studies, especially in understanding isotopic fractionation in the oxygen three-isotope system. This knowledge is pivotal in assessing various geochemical and cosmochemical processes (Miller, 2002).
Nuclear Physics Research
Oxygen-16 is used in experimental nuclear physics, such as in the study of isobar configurations in carbon and oxygen ground states. This research contributes to a deeper understanding of nuclear reactions and structures (Glavanakov et al., 2010).
Analytical Chemistry and Mass Spectrometry
Oxygen isotopes, including 16O, are critical in the field of analytical chemistry, particularly in techniques like atom probe tomography for quantitative analysis of elements and compounds. This is fundamental in material science and nanotechnology (Kinno et al., 2014).
Hydrological and Climatological Studies
Triple oxygen isotopes, including 16O, are valuable in studying hydrological and climatological cycles. They provide insights into atmospheric conditions, moisture source variations, and regional climatic changes (Nyamgerel et al., 2021).
Solid-State NMR and Material Science
Oxygen-16 is vital in solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly in studying materials like metal-organic frameworks. This research contributes to understanding materials at a molecular level, crucial in fields like biomedicine and gas adsorption (Martins et al., 2020).
Protein Structure and Folding
Oxygen-16 NMR spectroscopy is a novel tool for investigating protein structure and dynamics. This technique has been increasingly used in biochemistry and molecular biology to understand the complex nature of proteins and biomolecules (Muniyappan et al., 2021).
Propiedades
Nombre del producto |
Oxygen-16 atom |
|---|---|
Fórmula molecular |
H2O |
Peso molecular |
18.011 g/mol |
Nombre IUPAC |
oxidane |
InChI |
InChI=1S/H2O/h1H2/i1+0 |
Clave InChI |
XLYOFNOQVPJJNP-IGMARMGPSA-N |
SMILES isomérico |
[16OH2] |
SMILES |
O |
SMILES canónico |
O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1244789.png)
![3-[2-(Benzylamino)ethoxy]phenol](/img/structure/B1244790.png)








![N,N-Diethyl-N'-[(8alpha)-1-ethyl-6-methylergolin-8-yl]sulfamide](/img/structure/B1244803.png)